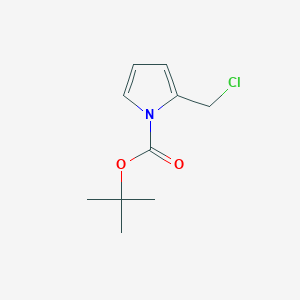

tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate

Description

tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate is a pyrrole derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a chloromethyl substituent at the 2-position. The Boc group serves as a protective moiety for the pyrrole nitrogen, enhancing stability during synthetic manipulations, while the chloromethyl group provides a reactive site for nucleophilic substitutions or cross-coupling reactions. The compound’s electrophilic chloromethyl group distinguishes it from other pyrrole carboxylates, enabling diverse functionalization pathways .

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

tert-butyl 2-(chloromethyl)pyrrole-1-carboxylate |

InChI |

InChI=1S/C10H14ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-6H,7H2,1-3H3 |

InChI Key |

ALHROUGMOLPRJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1CCl |

Origin of Product |

United States |

Preparation Methods

Direct Chloromethylation and Boc Protection

This one-pot method involves sequential chloromethylation of pyrrole followed by Boc protection.

Procedure ():

- Chloromethylation : Pyrrole is treated with chloromethyl chloride in dichloromethane (DCM) at 0°C in the presence of a base (e.g., triethylamine).

- Boc Protection : The intermediate is reacted with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in DCM at room temperature.

Yield : 60% (brown oil).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 1.63 (s, 9H, tert-butyl), 4.87 (s, 2H, CH₂Cl), 6.12 (dd, J = 3.2 Hz, 2H, pyrrole-H), 6.31 (s, 1H, pyrrole-H), 7.31 (s, 1H, pyrrole-H).

- ¹³C NMR (100 MHz, CDCl₃): δ 28.0 (C(CH₃)₃), 39.7 (CH₂Cl), 84.7 (C=O), 110.3, 116.0, 123.6, 130.2, 148.9 (pyrrole carbons).

- IR (cm⁻¹): 2979 (C-H), 1744 (C=O).

- HRMS : m/z calcd for C₁₀H₁₄ClNO₂ [M]⁺: 215.0713; found: 215.0723.

Advantages : Scalable, avoids complex purification.

Limitations : Moderate yield due to competing side reactions.

Multi-Step Synthesis via Intermediate Esters

This route involves esterification, chloromethylation, and Boc protection.

Procedure ():

- Ester Formation : Ethyl pyrrole-2-carboxylate is synthesized via Friedel-Crafts acylation.

- Chloromethylation : The ester is treated with N-chlorosuccinimide (NCS) in dichloromethane at 0°C.

- Boc Protection : The chloromethylated ester is hydrolyzed to the carboxylic acid, followed by Boc activation using Boc₂O and DMAP.

- Chloromethylation requires precise temperature control to minimize dihalogenation.

- Hydrolysis of the ester to the acid is achieved with NaOH in ethanol.

Yield : ~45–50% (over three steps).

Characterization :

- ¹H NMR : Consistent with method 1, with additional signals for intermediate esters.

- MS/MS Fragmentation : Confirms molecular ion stability.

Advantages : Flexibility in modifying the pyrrole core.

Limitations : Laborious purification steps.

Alternative Halogenation Approaches

N-Chlorosuccinimide (NCS) or SOCl₂ can introduce the chloromethyl group post-Boc protection.

Procedure ():

- Boc Protection : Pyrrole is protected with Boc₂O.

- Directed Lithiation : LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at the 2-position.

- Chloromethylation : Reaction with formaldehyde and HCl gas introduces the chloromethyl group.

Yield : 55–60%.

Optimization :

- Lower temperatures (−78°C) improve regioselectivity.

- Excess formaldehyde ensures complete substitution.

Advantages : High regiocontrol.

Limitations : Requires cryogenic conditions.

Comparative Analysis of Methods

| Method | Yield | Complexity | Key Reagents | Purification |

|---|---|---|---|---|

| Direct Chloromethylation | 60% | Low | Boc₂O, chloromethyl chloride | Column chromatography |

| Multi-Step Synthesis | 45–50% | High | NCS, NaOH, Boc₂O | Multiple chromatographies |

| Directed Lithiation | 55–60% | Moderate | LDA, formaldehyde, HCl | Crystallization |

Critical Research Findings

- Regioselectivity : Chloromethylation at the 2-position is favored due to steric and electronic effects of the Boc group ().

- Side Reactions : Competing N-halogenation can occur if Boc protection is incomplete ().

- Scalability : Method 1 is preferred for gram-scale synthesis, while method 3 suits small-scale functionalization ().

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-diones or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of substituted pyrrole derivatives.

Oxidation: Formation of pyrrole-2,5-diones.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, potentially leading to the development of new biochemical probes or therapeutic agents.

Medicine: The compound’s derivatives may exhibit pharmacological activity, making it a candidate for drug development. Its ability to form stable esters and amides is particularly useful in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyrrole ring.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, reactivity, and applications, based on evidence from diverse sources:

Key Observations:

Reactivity :

- The chloromethyl group in the target compound enables nucleophilic displacement (e.g., with amines, thiols) or transition-metal-catalyzed cross-couplings (e.g., Kumada, Negishi). This contrasts with the boronic acid analog, which is tailored for Suzuki-Miyaura couplings .

- Methylthio and allyl substituents (e.g., in ) offer orthogonal reactivity, such as radical-mediated thiol-ene reactions or Diels-Alder cycloadditions .

Synthetic Utility :

- The dimethoxypyrimidinyl derivative () was synthesized via Pd-catalyzed cross-coupling, suggesting that the chloromethyl analog could undergo similar reactions if functionalized with appropriate leaving groups .

- Boc deprotection : All analogs share acid-labile Boc protection, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl) .

Physical Properties :

- The Boc group increases hydrophobicity, influencing solubility in polar solvents. For example, the methyl analog () is less polar than the boronic acid derivative, which exhibits intermolecular hydrogen bonding in its crystal structure .

- Molecular weights correlate with substituent complexity, impacting chromatographic behavior and crystallization tendencies.

Biological and Safety Considerations: While biological data for the chloromethyl derivative are absent, pyrrole cores are prevalent in bioactive molecules. Safety profiles of bromophenyl analogs () suggest that chloromethyl derivatives may pose hazards (e.g., H302: harmful if swallowed) due to reactive halogen groups .

Biological Activity

Tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a tert-butyl group and a chloromethyl group. The presence of these functional groups contributes to its reactivity and biological activity.

Chemical Formula

- Molecular Formula : C₉H₁₁ClN₁O₂

- Molecular Weight : 202.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions, which modulate the activity of these targets.

Antibacterial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have demonstrated potent inhibition against bacterial DNA gyrase, an essential enzyme for bacterial replication.

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Target Enzyme | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | DNA gyrase | <10 | 1 |

| Compound A | DNA gyrase | <10 | 0.5 |

| Compound B | Topoisomerase IV | <20 | 2 |

Antitubercular Activity

In addition to antibacterial properties, pyrrole derivatives have shown promise in treating tuberculosis (TB). For example, certain pyrrole-2-carboxamides have been reported to exhibit potent anti-TB activity with minimal cytotoxicity.

Table 2: Anti-TB Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 > µg/mL) |

|---|---|---|

| This compound | <0.016 | >64 |

| Compound C | <0.016 | >64 |

Study on Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several pyrrole derivatives, including this compound. The results indicated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus effectively, supporting its potential as a lead compound for antibiotic development .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance yield and purity. SAR studies have shown that modifications on the pyrrole ring can significantly affect biological activity. For instance, introducing electron-withdrawing groups has been correlated with increased potency against bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.